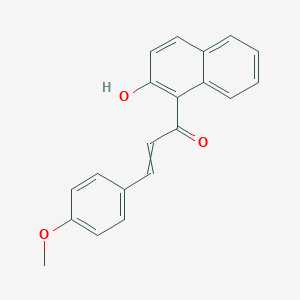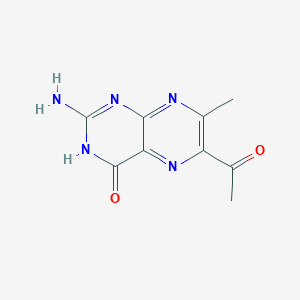
6-Acetyl-2-amino-7-methylpteridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-2-amino-7-methylpteridin-4(1H)-one is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-amino-7-methylpteridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, starting from a pteridine derivative, acetylation and subsequent amination can yield the desired compound. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction rates and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetyl-2-amino-7-methylpteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming new derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products depend on the specific reaction and conditions. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its role in enzymatic reactions and metabolic pathways.
Medicine: Investigating its potential as a therapeutic agent or drug precursor.
Industry: Utilizing its unique properties in material science or catalysis.
Mécanisme D'action
The mechanism of action for 6-Acetyl-2-amino-7-methylpteridin-4(1H)-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity or function. Pathways involved might include metabolic or signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Acetyl-2-amino-4(1H)-pteridinone: Lacks the methyl group at the 7-position.
2-Amino-4(1H)-pteridinone: Lacks both the acetyl and methyl groups.
7-Methylpterin: Lacks the acetyl and amino groups.
Uniqueness
6-Acetyl-2-amino-7-methylpteridin-4(1H)-one’s unique combination of functional groups distinguishes it from other pteridines
Propriétés
Numéro CAS |
24899-03-4 |
|---|---|
Formule moléculaire |
C9H9N5O2 |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
6-acetyl-2-amino-7-methyl-3H-pteridin-4-one |
InChI |
InChI=1S/C9H9N5O2/c1-3-5(4(2)15)12-6-7(11-3)13-9(10)14-8(6)16/h1-2H3,(H3,10,11,13,14,16) |
Clé InChI |
BAOMZKLWTKTLHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


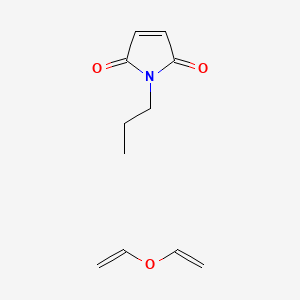
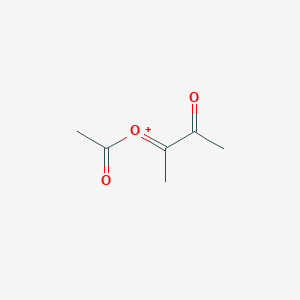

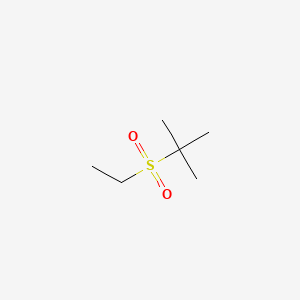
![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
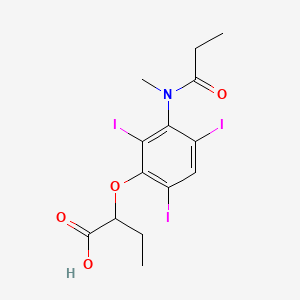
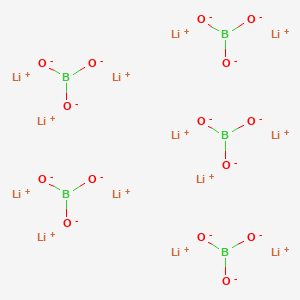
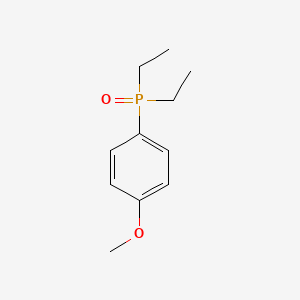
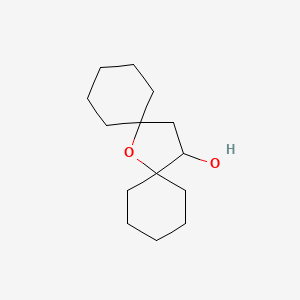
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)


![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
